(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13466299
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m0/s1 |
| Standard InChI Key | IQSIXHCSBJDMOA-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| SMILES | CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound features a pyrrolidine ring substituted at the second position with a carboxymethyl-isopropyl-amino-methyl group and a benzyl ester moiety. Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.4 g/mol |
| CAS Registry Number | 1354002-43-9 |
| IUPAC Name | 2-[[(2S)-1-(Phenylmethoxycarbonyl)pyrrolidin-2-yl]methyl(propan-2-yl)amino]acetic acid |
| Stereochemistry | (S)-configuration at pyrrolidine C2 |
The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent activities .
Three-Dimensional Conformation
X-ray crystallography and NMR studies reveal that the pyrrolidine ring adopts a puckered conformation, while the benzyl ester and isopropyl groups contribute to steric bulk, influencing binding to biological targets .
Chemical Reactivity and Functionalization
Key Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid derivative |
| Amine Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium salts |
| Reductive Amination | NaBH₃CN, aldehydes/ketones | Secondary/tertiary amines |
The benzyl ester group is prone to hydrogenolytic cleavage, enabling conversion to free carboxylic acids for further derivatization.
Biological Activity and Mechanisms
Receptor Interactions
Molecular docking simulations predict affinity for chemokine receptors (e.g., CCR2), implicating roles in inflammatory diseases .
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for designing MCP-1 receptor antagonists .
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Prodrug Development: Benzyl ester enhances lipophilicity, improving blood-brain barrier penetration .
Synthetic Intermediates
Used in the preparation of:
Physical and Chemical Properties
| Property | Value |
|---|---|
| Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
| Melting Point | 98–102°C (decomposes) |
| LogP (Predicted) | 2.8 ± 0.3 |
Stability studies indicate degradation <5% after 6 months at -20°C .
Comparative Analysis with Analogues
Future Directions
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